Enalaprilat-tert-Butylester

Übersicht

Beschreibung

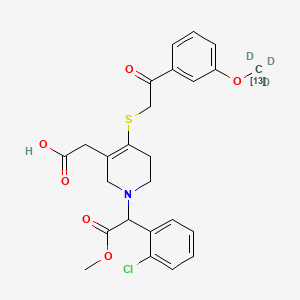

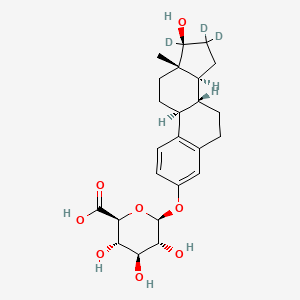

Enalaprilat tert-Butyl Ester is a chemical compound with the molecular formula C₂₂H₃₂N₂O₅ and a molecular weight of 404.5 g/mol . It is a derivative of enalaprilat, which is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension . Enalaprilat tert-Butyl Ester is primarily used in research settings, particularly in the development and validation of analytical methods .

Wissenschaftliche Forschungsanwendungen

Enalaprilat tert-Butyl Ester has several applications in scientific research:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of enalapril and its metabolites.

Pharmaceutical Research: The compound is studied for its potential therapeutic effects and as a model compound in drug development.

Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of enalapril and its derivatives.

Wirkmechanismus

Target of Action

Enalaprilat tert-Butyl Ester is a prodrug of Enalaprilat, which is an active metabolite of Enalapril . The primary target of Enalaprilat is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased reabsorption of sodium ions in the proximal tubule of the kidney . This ultimately leads to a reduction in blood pressure and blood fluid volume . Furthermore, the uptake of Enalaprilat into cells expressing OAT3 and OAT4 transporters was found to be significantly higher compared to control cells .

Pharmacokinetics

Enalaprilat tert-Butyl Ester, as a prodrug, is bioactivated by hydrolysis of the ethyl ester to Enalaprilat . Peak plasma Enalaprilat concentrations occur 2 to 4 hours after oral administration of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase .

Action Environment

The action of Enalaprilat tert-Butyl Ester can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of Enalaprilat, necessitating dose reduction . Additionally, the drug’s action can be affected by patient-specific factors such as age, presence of comorbidities like diabetes, hypertension, and heart failure .

Biochemische Analyse

Biochemical Properties

Enalaprilat tert-Butyl Ester, like Enalaprilat, may interact with ACE, preventing it from converting angiotensin I to angiotensin II . This interaction is crucial in regulating blood pressure and fluid balance .

Cellular Effects

Enalaprilat tert-Butyl Ester’s potential effects on cells could be similar to those of Enalaprilat. Enalaprilat reduces both supine and standing systolic and diastolic blood pressure, usually with no orthostatic component . It may influence cell function by impacting cell signaling pathways related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of Enalaprilat tert-Butyl Ester could be similar to that of Enalaprilat. Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition can lead to reduced vasoconstriction and sodium reabsorption, resulting in decreased blood pressure .

Dosage Effects in Animal Models

Enalaprilat’s effects on blood pressure reduction have been observed in animal models .

Metabolic Pathways

Enalaprilat tert-Butyl Ester may be involved in the renin-angiotensin system, similar to Enalaprilat . Enalaprilat inhibits ACE, a key enzyme in this pathway .

Transport and Distribution

Enalaprilat, being poorly orally available, is primarily administered intravenously .

Subcellular Localization

Given its potential role as an ACE inhibitor, it may be localized in areas where ACE is present, such as the endothelial cells and renal tubules .

Vorbereitungsmethoden

The synthesis of Enalaprilat tert-Butyl Ester typically involves the esterification of enalaprilat with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are generally mild, and the process yields the desired ester in good quantities. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Enalaprilat tert-Butyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and tert-butanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.

Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl moiety with other substituents.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Enalaprilat tert-Butyl Ester is similar to other ACE inhibitors, such as:

Captopril: The first ACE inhibitor, which contains a thiol group that can cause side effects like a metallic taste.

Lisinopril: Another ACE inhibitor that is not a prodrug and is used in the treatment of hypertension and heart failure.

Ramipril: A prodrug that is converted to its active form, ramiprilat, in the body.

Enalaprilat tert-Butyl Ester is unique in its esterified form, which can be hydrolyzed to release the active enalaprilat. This property makes it useful in research settings for studying the pharmacokinetics and metabolism of enalapril derivatives .

Eigenschaften

IUPAC Name |

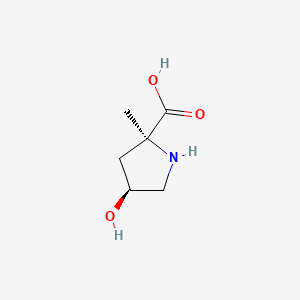

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBUHZOXLSHBK-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)